![molecular formula C9H6BrClN2O B2412276 7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2137981-98-5](/img/structure/B2412276.png)
7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
“7-Bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the molecular formula C8H4BrClN2O . It is part of the 4H-pyrido[1,2-a]pyrimidin-4-one family, which exhibits versatile biological activities .
Synthesis Analysis
An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis
The molecular structure of “7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” consists of a pyrido[1,2-a]pyrimidin-4-one core with bromine and chlorine substituents .Chemical Reactions Analysis
The compound has been used in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives through a metal-free C-3 chalcogenation process . This reaction is operationally simple, proceeds under mild conditions, and can be executed in gram scale .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 291.2±50.0 °C and a predicted density of 1.86±0.1 g/cm3 . Its pKa is predicted to be -1.20±0.70 .Scientific Research Applications
- Researchers have devised an efficient metal-free C-3 chalcogenation (sulfenylation and selenylation) of this compound. By using mild reaction conditions, they can synthesize diverse 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple method allows for gram-scale synthesis and highlights broad applicability .
Metal-Free C-3 Chalcogenation
Safety and Hazards
The compound is classified under GHS07 and carries the signal word “Warning”. The associated hazard statements are H315, H319, H302, and H335 . Precautionary statements include P264, P270, P301+P312, P330, P501, P264, P280, P305+P351+P338, P337+P313P, P264, P280, P302+P352, P321, P332+P313, and P362 .
properties
IUPAC Name |
7-bromo-2-chloro-3-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-5-8(11)12-7-3-2-6(10)4-13(7)9(5)14/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFXXUYBRGWLIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=CC(=CN2C1=O)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
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